

comparative analysis of analytical methods for 2-Methylthiazolidine-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Methylthiazolidine-4-carboxylic acid

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A Comparative Guide to Analytical Methods for 2-Methylthiazolidine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of **2-Methylthiazolidine-4-carboxylic acid** (MTCA) is crucial for various applications, including its study as a biomarker. This guide provides a comparative analysis of analytical methods, focusing on the most prevalent and sensitive techniques reported in the scientific literature.

Overview of Analytical Techniques

The primary analytical method for the quantitative analysis of MTCA and its derivatives in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for complex sample matrices like plasma, urine, and tissue homogenates. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized, primarily for identification and structural elucidation.

Quantitative Performance of LC-MS/MS Methods

The following table summarizes the quantitative performance data for LC-MS/MS methods used in the analysis of MTCA and related thiazolidine carboxylic acid derivatives.

Parameter	Method for a HPPTCA (an MTCA analog) in Human Plasma[1][2][3]	Method for TMTCA in Rat Tissues[4][5]
Instrumentation	High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)	Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
Linearity	0.25-10 µmol/L	Not explicitly stated
Limit of Quantitation (LOQ)	0.25 µmol/L	Not explicitly stated
Limit of Detection (LOD)	Not explicitly stated	1 ng/mL in plasma, 4 ng/g in brain
Accuracy (Recovery)	Not explicitly stated	Plasma: 95-105%, Brain: 79-89%, Liver: 85-99%
Precision (Repeatability)	Not explicitly stated	< 17% in all tissues analyzed

Detailed Experimental Protocols

LC-MS/MS Method for a Thiazolidine Derivative in Human Plasma[1][2][3]

This method was developed for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an adduct of cysteine and pyridoxal 5'-phosphate.

Sample Preparation:

- Plasma proteins are precipitated using acetonitrile (ACN).
- The sample is further deproteinized by ultrafiltration.
- The resulting ultrafiltrate is diluted with the mobile phase before injection.

Chromatographic Conditions:

- Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 µm)
- Mobile Phase: A gradient elution with 0.1% formic acid in a mixture of Solvent A (water and ACN, 95:5, v/v) and Solvent B (water and ACN, 5:95, v/v).
- Flow Rate: 0.3 mL/min
- Column Temperature: 20 °C
- Run Time: 6 minutes

Mass Spectrometry Detection:

- The specifics of the mass spectrometry detection were not detailed in the provided search results.

LC-MS/MS Method for 2,5,5-trimethylthiazolidine-4-carboxylic acid (TMTCA) in Rat Tissues[4][5]

This method was developed for the quantification and identification of TMTCA, a stable adduct formed between D-(-)-penicillamine and acetaldehyde.

Sample Preparation:

- For blood samples, plasma is first obtained.
- Proteins are precipitated from plasma, brain, and liver extracts using acetonitrile.
- The clarified extracts are then diluted 10-fold.
- A 20 µL aliquot of the final extract is injected for analysis.

Chromatographic Conditions:

- Column: Atlantis C18, 5 µm, 100x2 mm
- Mobile Phase: Not explicitly stated.

- Flow Rate: Not explicitly stated.

Mass Spectrometry Detection:

- Ionization: Electrospray (positive ion mode)
- Analyzer: Triple quadrupole mass spectrometer
- Acquisition Mode: Selected Reaction Monitoring (SRM) with four MS/MS transitions.

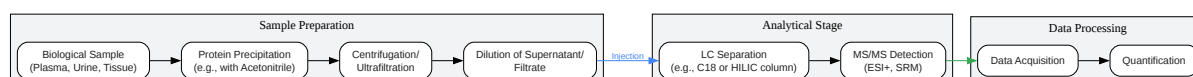
Other Analytical Methods

While LC-MS/MS is the predominant technique for quantitative analysis, other methods have been employed for the characterization of MTCA.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the identification of MTCA. For analytical purposes, N-acetylation of MTCA may be required to improve its stability and chromatographic properties[6].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR have been used for the structural elucidation of MTCA and its derivatives[7][8]. The carboxyl carbon of a carboxylic acid typically absorbs in the 165 to 185 δ range in a ^{13}C NMR spectrum, while the acidic proton of the carboxyl group appears as a singlet near 12 δ in the ^1H NMR spectrum[9].

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of **2-Methylthiazolidine-4-carboxylic acid** in biological samples using LC-MS/MS.



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